molecular formula C8H10N2O4S B14035856 5-(Ethylsulfonyl)-2-nitrobenzenamine

5-(Ethylsulfonyl)-2-nitrobenzenamine

Cat. No.: B14035856
M. Wt: 230.24 g/mol
InChI Key: WLAIIOWZBGUHNS-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-nitrobenzenamine is a nitro-substituted aromatic amine characterized by a benzene ring functionalized with an ethylsulfonyl group at position 5, a nitro group at position 2, and an amine group at position 1.

Properties

IUPAC Name

5-ethylsulfonyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAIIOWZBGUHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 5-(Ethylsulfonyl)-2-nitrobenzenamine typically involves:

  • Introduction of the nitro group at the 2-position of an aniline derivative.
  • Installation of the ethylsulfonyl group at the 5-position of the benzene ring.
  • Protection/deprotection steps or direct sulfonylation depending on the starting materials.

Two main synthetic approaches are generally employed:

Nitration of Ethylsulfonyl-Substituted Anilines

Nitration is a classical electrophilic aromatic substitution commonly used to introduce the nitro group. According to the nitration procedures documented for related compounds such as 2-ethyl-5-nitroaniline, concentrated sulfuric acid and fuming nitric acid are employed under controlled temperature conditions (0–5 °C to room temperature) to achieve regioselective nitration at the 5-position relative to the amino group.

Example Reaction Conditions:

Parameter Details
Starting material 2-Ethylaniline or ethylsulfonyl aniline
Nitrating agents Concentrated H2SO4 and fuming HNO3
Temperature 0–5 °C during addition, then room temp
Reaction time 30 minutes to 1 hour
Work-up Quenching in ice water, neutralization with NaOH, extraction with ethyl acetate, recrystallization

Yields for nitration of 2-ethyl aniline to 2-ethyl-5-nitroaniline range from 52% to 80% depending on conditions and purification methods.

Sulfonylation of 2-Nitroaniline Derivatives

The introduction of the ethylsulfonyl group can be achieved via sulfonylation reactions on 2-nitroaniline or its derivatives. A common method involves the reaction of 5-chloro-2-nitroaniline with thiols or sulfonyl chlorides under basic conditions.

A patented method describes the reaction of 5-chloro-2-nitroaniline with thiophenols in the presence of ammonia in an autoclave at temperatures below 80 °C to yield 2-nitro-5-(phenylthio)-anilines, which can be further oxidized to sulfone derivatives. This method can be adapted for ethylsulfonyl substitution by using ethylsulfinyl or ethylsulfonyl reagents.

Typical Reaction Conditions:

Parameter Details
Starting material 5-Chloro-2-nitroaniline
Sulfur reagent Thiophenol or ethylsulfonyl chloride
Base Ammonia or other suitable base
Solvent Dipolar aprotic solvents or non-polar solvents
Temperature Below 80 °C
Reaction time 0.5 to 5 hours (addition), plus 1 to 20 hours stirring
Work-up Filtration, washing with water, possible recovery of ammonia

Oxidation of Thioether Intermediates to Sulfone

If the sulfonyl group is introduced via a thioether intermediate (e.g., ethylthio group), an oxidation step is required to convert the thioether to the sulfone. Common oxidants include hydrogen peroxide or peracids under controlled conditions.

Integrated Data Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Ethylaniline H2SO4, fuming HNO3, 0–5 °C, 30 min 2-Ethyl-5-nitroaniline 75–80 Controlled nitration with quenching
2 5-Chloro-2-nitroaniline Thiophenol/ethylsulfonyl chloride, NH3, <80 °C 2-Nitro-5-(ethylthio)aniline Variable Reaction in autoclave, followed by oxidation
3 2-Nitro-5-(ethylthio)aniline Oxidation with H2O2 or peracid 5-(Ethylsulfonyl)-2-nitroaniline High Converts thioether to sulfone

Full Research Findings and Discussion

  • The nitration of ethyl-substituted anilines is well-documented with high regioselectivity and good yields when carefully controlling the temperature and acid concentration. This step ensures the nitro group is correctly positioned at the 2-position relative to the amino group.

  • The sulfonylation step is more complex due to the need to introduce the ethylsulfonyl group. The approach of reacting 5-chloro-2-nitroaniline with thiols under ammonia atmosphere provides a reliable route to thioether intermediates, which can be subsequently oxidized to sulfones. This two-step approach allows for better control of substitution and oxidation states.

  • Oxidation of thioethers to sulfones is a standard transformation in organic synthesis, often using mild oxidants like hydrogen peroxide to avoid over-oxidation or degradation of sensitive groups.

  • Alternative methods such as direct sulfonylation using sulfonyl chlorides in the presence of bases can be explored but may require optimization to prevent side reactions or incomplete conversion.

  • Purification typically involves crystallization or chromatographic methods using ethyl acetate/petroleum ether solvent systems, ensuring high purity of the final compound.

Chemical Reactions Analysis

Reduction Reactions

One of the most notable reactions of 5-(Ethylsulfonyl)-2-nitrobenzenamine is the reduction of the nitro group to an amine. This reaction can be accomplished using various reducing agents, including:

  • Catalytic Hydrogenation : Utilizing palladium on carbon as a catalyst under hydrogen atmosphere.

  • Chemical Reduction : Employing reagents like iron powder or tin chloride in acidic conditions.

Reduction Reaction Table

Reducing AgentConditionsProduct
Palladium on CarbonH₂ atmosphere5-(Ethylsulfonyl)-2-aminobenzenamine
Iron PowderHCl solution5-(Ethylsulfonyl)-2-aminobenzenamine
Tin ChlorideAcetic Acid5-(Ethylsulfonyl)-2-aminobenzenamine

Electrophilic Substitution Reactions

The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to electrophilic substitution reactions. This can lead to various derivatives depending on the electrophile used.

Electrophilic Substitution Table

ElectrophileReaction TypeProduct
BromineBromination5-(Ethylsulfonyl)-3-bromo-2-nitrobenzenamine
Alkyl HalidesAlkylation5-(Ethylsulfonyl)-2-alkylnitrobenzenamines
  • Applications in Medicinal Chemistry

Due to its structural characteristics, this compound and its derivatives have been investigated for their biological activities, including potential antioxidant and anticancer properties. Studies indicate that modifications to the nitro group can enhance biological activity, making this compound a candidate for further pharmacological exploration.

The chemical reactivity of this compound presents numerous avenues for further research and application in synthetic organic chemistry and medicinal chemistry. Its ability to undergo reduction and electrophilic substitution reactions paves the way for creating a variety of derivatives with potentially useful biological activities.

  • References

- Evita Chem - Product Information
- PMC - Research Articles on Antioxidant Activity
- PubChem - Chemical Properties Overview
- RSC Publications - Synthesis and Applications
- PMC - Emerging Therapeutic Agents

Scientific Research Applications

Chemistry: 5-(Ethylsulfonyl)-2-nitrobenzenamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also be used in the development of probes for detecting specific biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Benzene Ring

The position and nature of substituents on the benzene ring critically determine reactivity and applications. Key analogs include:

  • N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine derivatives : These compounds (e.g., Example 132 in ) replace the nitro group with a methoxy (-OCH₃) group, altering the electronic profile. Methoxy is electron-donating, reducing the ring’s electrophilicity compared to nitro-substituted analogs. This substitution enhances solubility but may diminish stability in reductive environments .
  • Ethyl 5-nitro salicylate () : Features a nitro group at position 5 and ester functionality, highlighting how nitro placement relative to other groups affects acidity and reactivity in esterification or hydrolysis reactions .

Electronic Effects of Sulfonyl vs. Other Sulfur-Containing Groups

The ethylsulfonyl group’s strong EWG character contrasts with sulfur-containing analogs:

  • N-[4-(ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide () : The ethylthio (-SC₂H₅) group is less oxidized than sulfonyl, rendering it electron-donating. Sulfonyl groups enhance oxidative stability and direct electrophilic substitution to meta/para positions, whereas sulfides may undergo oxidation to sulfoxides or sulfones under harsh conditions .

Reactivity in Reduction Reactions

Reduction of nitro groups to amines is a critical transformation. demonstrates that nitrobenzenes (e.g., 4-substituted-5-fluoronitrobenzene) are reduced to diamines using SnCl₂·2H₂O in ethanol. For 5-(Ethylsulfonyl)-2-nitrobenzenamine, the ethylsulfonyl group may stabilize intermediates but could also necessitate modified conditions due to steric or electronic effects. The resulting diamine would likely exhibit instability, requiring immediate use in subsequent reactions .

Data Tables of Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data Applications/Reactivity Source
This compound 2-NO₂, 5-SO₂C₂H₅, 1-NH₂ ~246.3 (calculated) Not reported Potential agrochemical precursor -
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-oxazol-2-amine (Example 132) 2-OCH₃, 5-SO₂C₂H₅ 391.85 (MS) ¹H NMR: δ 8.42 (s, 1H), 3.89 (s, 3H) Anticancer agents
N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide 4-SC₂H₅, 2-CF₃ ~327.4 (calculated) Not reported Sulfur chemistry studies
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Heterocyclic ethylsulfonyl ~333.3 (calculated) Patent claims Crop protection agents

Biological Activity

5-(Ethylsulfonyl)-2-nitrobenzenamine, also known as 4-(ethylsulfonyl)-2-nitrobenzenamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H10N2O4S
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 90061-29-5

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PCSK9 Modulation : In studies involving proprotein convertase subtilisin/kexin type 9 (PCSK9), compounds similar to this compound have shown the ability to modulate PCSK9 levels in liver cells, which is crucial for cholesterol metabolism. For instance, a related compound demonstrated a significant reduction in PCSK9 protein levels in HepG2 cells at concentrations as low as 1 μM, indicating a promising role in lipid regulation .

Biological Activities

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit bacterial growth, with certain derivatives demonstrating over 50% inhibition at specific concentrations. This suggests potential applications in treating bacterial infections .
  • Cytotoxicity : Preliminary assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through dose-response studies, revealing IC50 values that suggest significant anti-cancer activity .
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PCSK9 ModulationDecreased PCSK9 levels in HepG2 cells
Antimicrobial>50% growth inhibition at 50 μM
CytotoxicitySignificant effects on cancer cell lines
AntioxidantProtective effects against oxidative stress

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to validate the efficacy observed in vitro.
  • Mechanism Elucidation : Detailed studies to understand the molecular pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : Optimization of the chemical structure to enhance potency and selectivity for desired biological targets.

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